molecular formula C21H23N5O2 B11195428 4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B11195428
M. Wt: 377.4 g/mol
InChI Key: BEEUJZIHQVYMDB-UHFFFAOYSA-N
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Description

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group, a benzyl(methyl)amino group, and an ethoxyphenyl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl(methyl)amino groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

4-amino-2-[benzyl(methyl)amino]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-3-28-17-11-9-16(10-12-17)24-20(27)18-13-23-21(25-19(18)22)26(2)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,24,27)(H2,22,23,25)

InChI Key

BEEUJZIHQVYMDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N(C)CC3=CC=CC=C3

Origin of Product

United States

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